

Evaluating the Selectivity Profile of MAT2A Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: Mat2A-IN-4

Cat. No.: B12410237

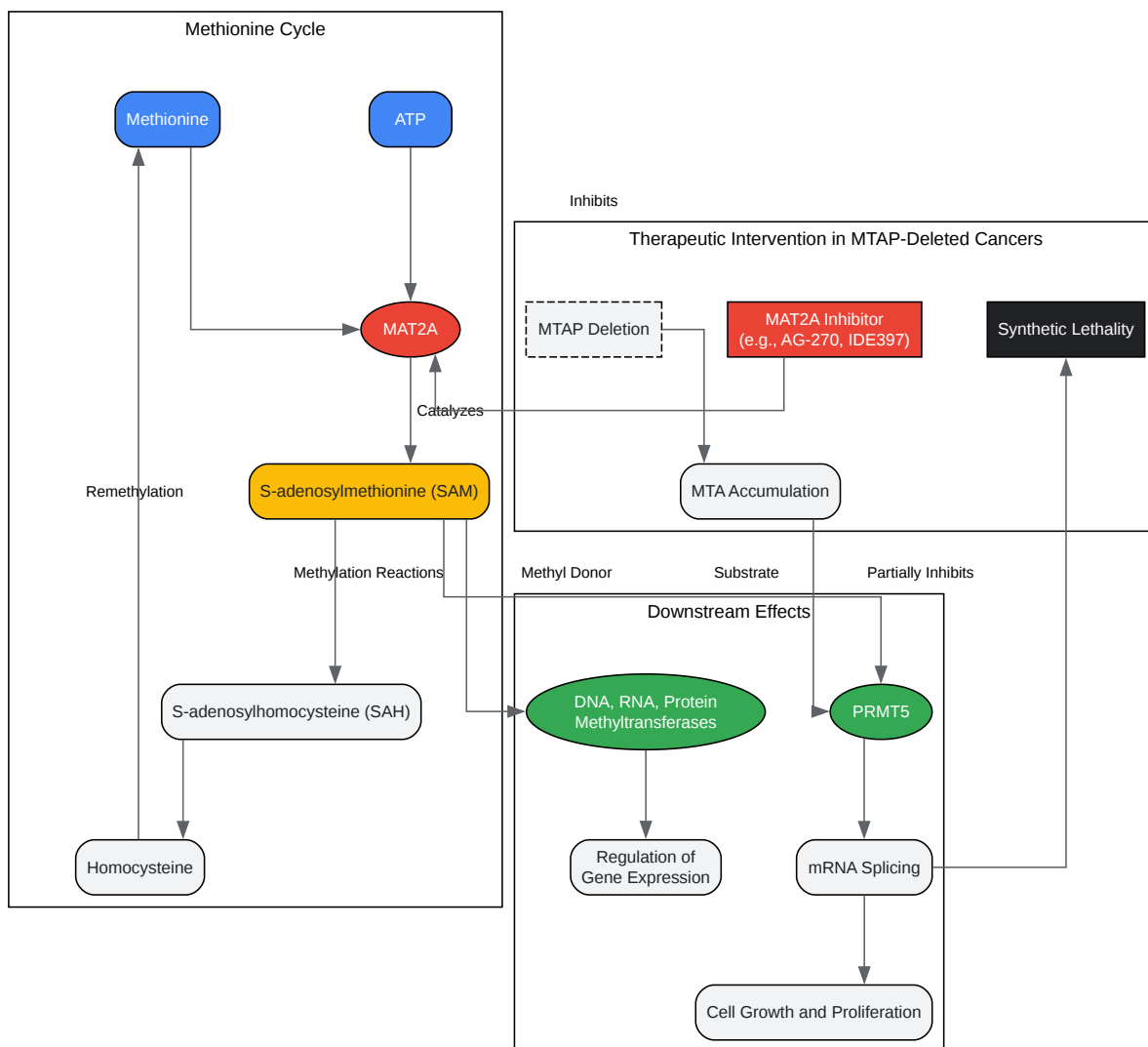
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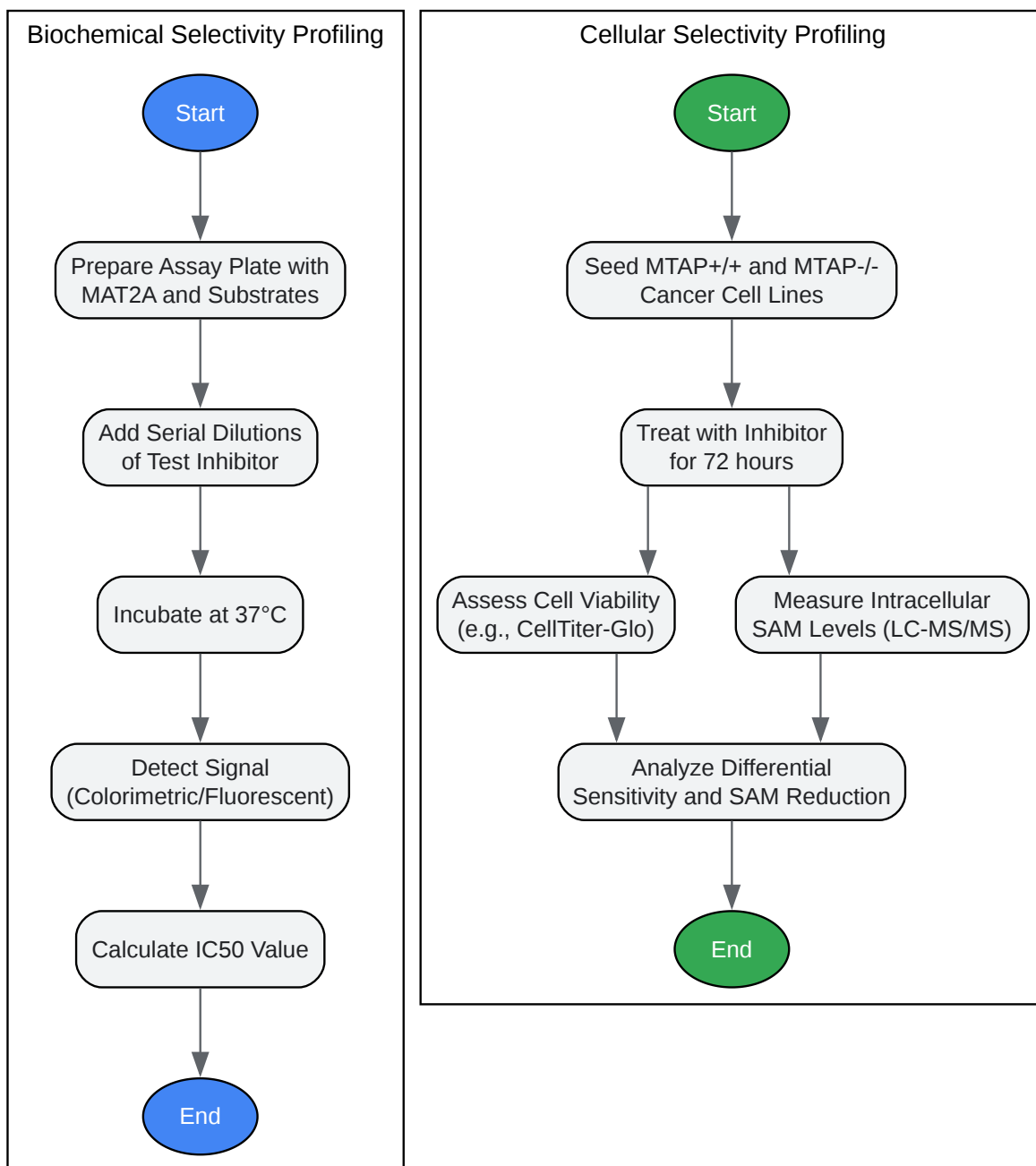
For Researchers, Scientists, and Drug Development Professionals

The development of selective inhibitors targeting methionine adenosyltransferase 2A (MAT2A) represents a promising therapeutic strategy, particularly for cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. This guide provides a comparative overview of the selectivity profiles of key MAT2A inhibitors, supported by experimental data and detailed methodologies to aid researchers in their drug discovery and development efforts. While direct, publicly available selectivity panel data for the research compound **Mat2A-IN-4** is limited, this guide will focus on the well-characterized clinical-stage inhibitors AG-270 and IDE397, with additional context provided by other preclinical compounds.

Understanding the MAT2A Signaling Pathway

MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. These reactions, which include the methylation of DNA, RNA, and proteins (such as histones), are fundamental for regulating gene expression and other critical cellular processes.^{[1][2]} In cancers with MTAP deletion, the accumulation of methylthioadenosine (MTA) leads to the partial inhibition of protein arginine methyltransferase 5 (PRMT5).^{[1][3]} This creates a heightened dependency on MAT2A for the production of SAM to maintain PRMT5 activity, rendering these cancer cells exquisitely sensitive to MAT2A inhibition—a concept known as synthetic lethality.^{[1][3]}





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